N-cyclopropyl-N'-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide
Description
N-cyclopropyl-N'-[3-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)phenyl]ethanediamide is an ethanediamide derivative featuring a cyclopropyl substituent on one amide nitrogen and a 3-(1,1-dioxothiazolidin-2-yl)phenyl group on the other. The cyclopropyl group may confer conformational rigidity and influence pharmacokinetic properties, such as membrane permeability and metabolic resistance .
Properties
IUPAC Name |
N-cyclopropyl-N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c18-13(15-10-5-6-10)14(19)16-11-3-1-4-12(9-11)17-7-2-8-22(17,20)21/h1,3-4,9-10H,2,5-8H2,(H,15,18)(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJCQSSVSXQAGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N’-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide typically involves multiple steps, starting from readily available starting materials. The key steps often include:
Formation of the Thiazolidinone Ring: This can be achieved through the reaction of a suitable amine with a thioamide under oxidative conditions.
Attachment of the Phenyl Ring:
Cyclopropyl Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N’-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide can undergo various types of chemical reactions, including:
Oxidation: The thiazolidinone moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-cyclopropyl-N’-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a bioactive molecule with various biological activities.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N’-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide involves its interaction with specific molecular targets and pathways. The thiazolidinone moiety is known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as anti-inflammatory and analgesic activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with other ethanediamide derivatives and amide-containing molecules. Key analogues include:
Key Comparative Insights
Substituent Effects :
- Cyclopropyl vs. Allyl (BG16487) : The cyclopropyl group in the target compound likely reduces metabolic degradation compared to the allyl group, which may undergo oxidation .
- Hydroxyethyl (BF96404) : The 2-hydroxyethyl group in BF96404 increases hydrophilicity, contrasting with the cyclopropyl group’s lipophilicity, which could affect tissue distribution .
Thiazolidinone Position: The 3-phenyl substitution in the target compound vs. the 4-phenyl isomer (BF96404) may alter binding affinity in biological targets due to steric and electronic differences .
Amide vs. Thiazole Derivatives: The thiazole-containing analogue () lacks the ethanediamide backbone but shares the sulfonamide-like thiazolidinone group. This structural divergence highlights the ethanediamide scaffold’s role in stabilizing hydrogen-bonding interactions .
Hypothesized Advantages of the Target Compound
- Metabolic Stability : The cyclopropyl group may reduce oxidative metabolism compared to allyl or hydroxyethyl substituents.
- Conformational Rigidity : The cyclopropane ring could enhance target binding by restricting rotational freedom.
- Balanced Lipophilicity : Combines moderate solubility (from the ethanediamide backbone) with membrane permeability (cyclopropyl group).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
